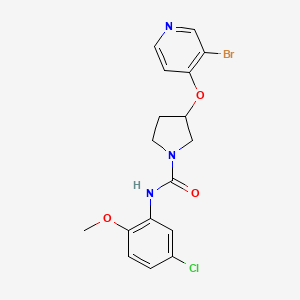

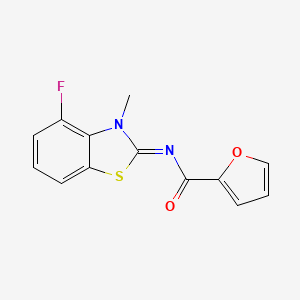

![molecular formula C14H9F2N3O2 B2651388 N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide CAS No. 1645358-36-6](/img/structure/B2651388.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-cyano-N-[(3,4-difluorophenyl)methyl]acetamide” is a chemical with the CAS Number: 566926-23-6 . It has a molecular weight of 210.18 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of cyanoacetamides like this compound can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H8F2N2O/c11-8-2-1-7 (5-9 (8)12)6-14-10 (15)3-4-13/h1-2,5H,3,6H2, (H,14,15) .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 210.18 . It is typically stored at room temperature and is available in powder form .Mechanism of Action

N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide works by specifically inhibiting the activity of JNKs, which are involved in the regulation of various cellular processes. JNKs are activated by various stress stimuli, including UV radiation, oxidative stress, and pro-inflammatory cytokines, and are known to play a role in the development and progression of various diseases. By inhibiting JNK activity, this compound can modulate the cellular response to stress and inflammation, leading to a variety of biological effects.

Biochemical and Physiological Effects:

This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of chemotherapy. In neurodegenerative disease models, this compound has been shown to reduce neuronal cell death and improve cognitive function. In inflammatory disease models, this compound has been shown to reduce inflammation and improve disease symptoms.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide is its specificity for JNKs, which allows for the selective inhibition of JNK activity without affecting other cellular processes. This compound is also highly potent and has been optimized for use in various experimental models. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in in vivo experiments. Additionally, this compound may have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide in scientific research. One direction is the development of more potent and selective JNK inhibitors that can be used in clinical trials for the treatment of various diseases. Another direction is the investigation of the role of JNKs in the regulation of immune responses and the development of autoimmune diseases. Finally, the use of this compound in combination with other therapeutic agents, such as chemotherapy or immunotherapy, may enhance their efficacy and reduce side effects.

Synthesis Methods

The synthesis of N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide involves a multi-step process that begins with the reaction of 2,4-difluorobenzyl cyanide with 3-hydroxypyridine-2-carboxylic acid in the presence of a base catalyst. The resulting intermediate is then subjected to various chemical modifications, including the addition of a cyano group and a fluorine atom, to produce the final product. The synthesis of this compound has been optimized to yield high purity and high potency, making it a valuable tool for scientific research.

Scientific Research Applications

N-[Cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide has been extensively used in scientific research to investigate the biological functions of JNKs and their potential as therapeutic targets for various diseases. For example, this compound has been shown to inhibit the growth of cancer cells and enhance the efficacy of chemotherapy in preclinical models of cancer. It has also been used to study the role of JNKs in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and in inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Safety and Hazards

properties

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-3-hydroxypyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F2N3O2/c15-8-3-4-9(10(16)6-8)11(7-17)19-14(21)13-12(20)2-1-5-18-13/h1-6,11,20H,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLLCJSOCXFGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)NC(C#N)C2=C(C=C(C=C2)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetamide](/img/structure/B2651308.png)

![(E)-3-[3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2651310.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2651311.png)

![2-Chloro-N-[4-(2-oxopyridin-1-yl)butyl]acetamide](/img/structure/B2651316.png)

![2-cyano-N'-[(2,4-dichlorophenyl)methylene]-3-(dimethylamino)acrylohydrazide](/img/structure/B2651318.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2651327.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2651328.png)